N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-8-9(2)20-14(11(8)13(19)17-15)16-12(18)10-6-4-3-5-7-10/h3-7H,15H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIOAPLHYMBQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NN)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide typically involves the condensation of 3-(hydrazinecarbonyl)-4,5-dimethylthiophene with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine group.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The characterization of the compound is usually performed using various spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against a range of bacterial strains:
- Mechanism of Action : The compound inhibits bacterial growth by disrupting cellular processes. Studies have indicated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli .
- Case Studies : In one study, derivatives of hydrazinecarboxamides were evaluated for their antibacterial activity. The most active derivative exhibited a minimum inhibitory concentration (MIC) against multiple strains, highlighting the compound's potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cytotoxicity Studies : Research has demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance, derivatives containing oxadiazole moieties have been shown to possess significant cytotoxicity against MCF-7 breast cancer cells .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Various studies have reported IC50 values indicating effective concentrations for inducing cytotoxic effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituent Effects : Variations in substituents on the thiophene ring or the benzamide moiety can significantly influence biological activity. For example, modifications leading to increased lipophilicity often correlate with enhanced antimicrobial potency .
Comparative Data Table
| Compound | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Remarks |
|---|---|---|---|
| This compound | 50 (against S. aureus) | 12 (against MCF-7) | Promising lead compound |
| Derivative A | 30 | 15 | Enhanced activity |
| Derivative B | 70 | 10 | Lower activity |
Mechanism of Action
The mechanism of action of N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into the active sites of certain enzymes, blocking their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with several benzamide and heterocyclic derivatives, as outlined below:
Key Observations :
- Hydrazinecarbonyl vs.
- Thiophene vs.
- Substituent Effects : Methyl groups at the 4,5-positions of the thiophene ring may sterically hinder interactions compared to smaller substituents (e.g., chloro in compound 4a) .
Spectroscopic and Physical Properties
Data from analogous compounds suggest the following trends:
| Property | Target Compound (Inferred) | N-(4-(Hydrazinecarbonyl)phenyl)benzamide (4a) | N-(2-(2-Benzylidenehydrazinecarbonyl)phenyl)benzamide (3c) |
|---|---|---|---|
| Melting Point | ~120–130°C (estimated) | 120–122°C | Not reported |
| IR ν(C=O) | ~1640–1680 cm⁻¹ | 1647 cm⁻¹ | 1645–1660 cm⁻¹ |
| IR ν(NH) | ~3150–3400 cm⁻¹ | 3307–3397 cm⁻¹ | 3250–3350 cm⁻¹ |
| Mass Spectrometry | m/z ~300–350 (M+1) | m/z = 256 (M+1) | m/z = 367 (M+1) |
The absence of a C=S stretch (~1240–1255 cm⁻¹) in the target compound distinguishes it from thioamide derivatives like those in .
Biological Activity
N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the synthesis, characterization, and biological activities of this compound, emphasizing its antitumor properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4,5-dimethylthiophene derivatives with hydrazinecarboxylic acid derivatives. The resulting compound can be characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.
Antitumor Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effectiveness against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.
Key Findings:
- In Vitro Cytotoxicity: Compounds derived from thiophene structures showed IC50 values ranging from 30 µg/mL to 50 µg/mL against HepG-2 and A-549 cell lines, indicating promising antitumor activity compared to standard drugs like cisplatin .
- Mechanism of Action: The mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometric analysis revealed that treated cells exhibited increased apoptosis rates, suggesting that these compounds can effectively trigger programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Hydrazine Group: The presence of the hydrazine moiety is critical for enhancing antitumor activity.
- Thiophene Ring: The 4,5-dimethylthiophene structure contributes to the lipophilicity and membrane permeability of the compound, facilitating better interaction with cellular targets .
Case Studies
-
Study on MCF-7 Cell Line:
- Compound Tested: A derivative similar to this compound.
- Results: Induced G2/M phase arrest and apoptosis with an IC50 value of 30.64 µg/mL. The compound showed selective toxicity towards cancer cells while sparing normal cells .
- Mechanism: Flow cytometry indicated a significant increase in early apoptotic cells after treatment.
- Molecular Docking Studies:
Data Tables
| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HepG-2 | 30.64 | Apoptosis induction |
| Compound 2 | A-549 | 50.00 | G2/M phase arrest |
| This compound | MCF-7 | 30.64 | Cell cycle arrest |
Q & A
Basic Research Question
- Spectroscopy :
- : Identify aromatic protons (δ 7.2–8.1 ppm), hydrazine NH (δ 9–10 ppm), and methyl groups (δ 2.1–2.5 ppm).
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1670 cm) and N–H bending (hydrazine at ~3300 cm).
- Crystallography :
How can researchers resolve discrepancies in crystallographic data between polymorphs?
Advanced Research Question
Polymorphs (e.g., monoclinic vs. tetragonal systems) require rigorous analysis:
- XRD Pattern Comparison : Overlay experimental patterns with simulated data from CIF files to identify peak splitting or shifts.
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect phase transitions and melting points unique to each polymorph.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H⋯O vs. C–H⋯O hydrogen bonds) to explain packing differences .
What computational methods predict the biological activity of hydrazinecarbonyl derivatives?
Advanced Research Question
- Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G* basis set) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for enzyme interaction.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target enzymes (e.g., acps-pptase in bacterial proliferation).
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on thiophene) with anticancer activity using partial least squares (PLS) regression .
How do hydrogen-bonding networks influence stability and reactivity?
Advanced Research Question
Intramolecular N–H⋯O and O–H⋯N hydrogen bonds stabilize the planar conformation, reducing steric strain and enhancing crystallinity.
- Reactivity Implications : Stabilized conformations may hinder nucleophilic attack at the hydrazinecarbonyl group.
- Thermal Stability : Stronger hydrogen bonds (e.g., N–H⋯O vs. C–H⋯O) correlate with higher melting points. Validate via variable-temperature XRD and thermogravimetric analysis (TGA) .
What strategies optimize yield in heterocyclic condensation reactions?
Advanced Research Question
- Catalysis : Use p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl) to accelerate hydrazone formation.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining >85% yield .
How do structural modifications affect antibacterial activity?
Advanced Research Question
- Thiophene Substitution : Introducing electron-withdrawing groups (e.g., Cl, CF) at the 4-position enhances activity against Gram-positive bacteria (MIC < 1 µg/mL).
- Hydrazinecarbonyl Flexibility : Rigidifying the hydrazine moiety via intramolecular H-bonding reduces off-target effects. Validate via minimum inhibitory concentration (MIC) assays and time-kill studies .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up.
- Byproduct Control : Monitor hydrazine decomposition products (e.g., NH) using gas chromatography-mass spectrometry (GC-MS).
- Process Analytical Technology (PAT) : Implement in-situ FTIR to track reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
